
3-(Phenylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H19N3O2S2 and its molecular weight is 385.5. The purity is usually 95%.
BenchChem offers high-quality 3-(Phenylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Phenylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Materials for OLED Devices : Research by Gorohmaru et al. (2002) on similar oxadiazole derivatives, particularly focusing on their fluorescence properties, has implications for the development of OLED devices. These compounds, including ones with thiophene rings, have shown promising results as red fluorescent materials, which are crucial for enhancing the performance and color range of OLED displays (Hideki Gorohmaru et al., 2002).
Anticancer Agents : Zhang et al. (2005) discovered a novel apoptosis inducer among the oxadiazole derivatives for cancer treatment. Their research indicates that specific substitutions on the oxadiazole ring can lead to significant anticancer activity, pointing towards potential therapeutic applications for compounds with similar structures (Han-Zhong Zhang et al., 2005).
Antimicrobial Activity : Hamed et al. (2020) synthesized Schiff bases of chitosan with heteroaryl pyrazole derivatives, including thiophene-2-yl compounds, demonstrating their antimicrobial activity. This suggests the potential use of 3-(Phenylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one derivatives as antimicrobial agents (A. Hamed et al., 2020).
Electron-Transporting Materials for OLEDs : The synthesis and application of oxadiazole derivatives in OLED technology have been highlighted by Shih et al. (2015), who developed materials exhibiting high electron mobility and efficiency. These materials, including oxadiazole-based compounds, have been shown to improve the performance of OLED devices, offering a path for the development of more efficient and durable displays (Cheng-Hung Shih et al., 2015).
Electrochromic Devices : A study by Su et al. (2017) on polydithienylpyrroles, which are structurally related to the compound , revealed their utility in high-contrast electrochromic devices. These findings suggest that derivatives of 3-(Phenylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one could find applications in the development of advanced electrochromic materials (Yuh-Shan Su et al., 2017).
Eigenschaften
IUPAC Name |
3-phenylsulfanyl-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c23-17(8-11-26-16-4-2-1-3-5-16)22-9-6-14(12-22)18-20-19(24-21-18)15-7-10-25-13-15/h1-5,7,10,13-14H,6,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSRHNIJNGPQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


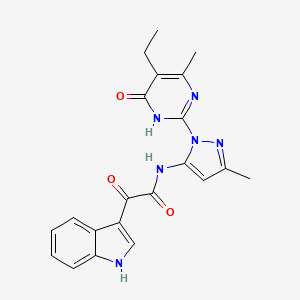
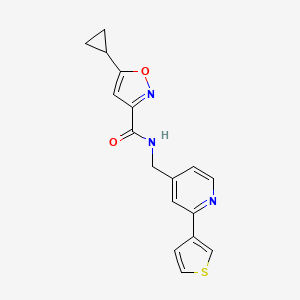
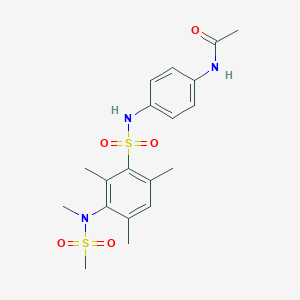
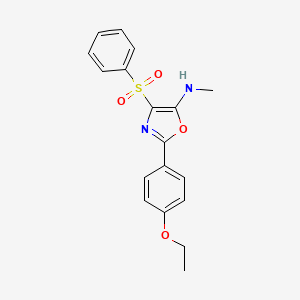
![N-(2-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
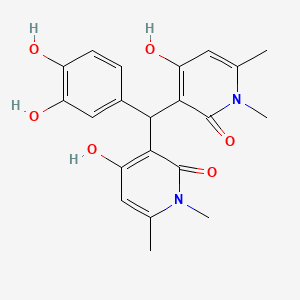
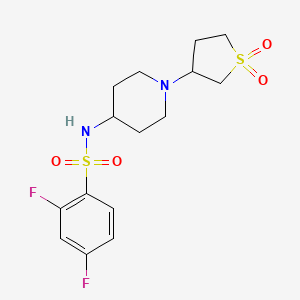
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylpropanamide](/img/structure/B2871202.png)
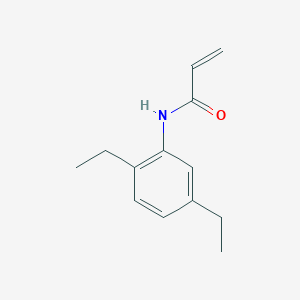
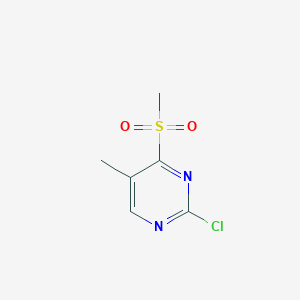
![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(2-chlorophenyl)methoxy]amine](/img/structure/B2871206.png)
![[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride](/img/structure/B2871210.png)
![1-[(E)-(hydroxyimino)methyl]naphthalen-2-ol](/img/structure/B2871211.png)